1-(Ethoxycarbonylphenoxytetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole
Description
Properties
IUPAC Name |
ethyl 4-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4IO4/c1-4-27-17(26)13-9-11-14(12-10-13)28-20(23,24)19(21,22)25-16-8-6-5-7-15(16)18(2,3)29-25/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPDMJAJXAUMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)I2C3=CC=CC=C3C(O2)(C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxycarbonylphenoxytetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves multi-step organic reactions. One common method starts with the preparation of the benziodoxole core, followed by the introduction of the ethoxycarbonyl and phenoxy groups through nucleophilic substitution reactions. The tetrafluoroethyl group is often introduced via a fluorination reaction using reagents such as tetrafluoroethylene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity. Industrial methods also focus on the efficient recovery and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Electrophilic Fluorination and Trifluoromethylation
Benziodoxole derivatives are known for their role in electrophilic fluorination and trifluoromethylation. For example:
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1-Fluoro-3,3-dimethyl-1,2-benziodoxole facilitates monofluorination of β-ketoesters under mild conditions (40°C, 24 hours) with EtN·3HF as a co-reagent, achieving yields of ~63% .
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1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole (Togni Reagent) is widely used for trifluoromethylation of alkenes, alkynes, and heteroarenes via radical or ionic pathways .
For 1-(Ethoxycarbonylphenoxytetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole , the tetrafluoroethyl group may act as an electrophilic transfer agent. A plausible reaction pathway could involve:
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Activation by Lewis acids (e.g., AgF) or light.
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Transfer of the tetrafluoroethyl group to nucleophiles (e.g., enolates or aromatic systems).
Example Reaction Conditions (Analogous Systems):
| Reagent | Substrate | Conditions | Yield | Source |
|---|---|---|---|---|
| AgF in MeCN | Aryl iodides | RT, 1 hour | 75–95% | |
| TBAT in MeCN | Silane derivatives | −35°C to 0°C, 1 hour | 77–80% |
Cross-Coupling Reactions
Benziodoxoles participate in hypervalent iodine-mediated cross-couplings. For instance, 1-fluoro-3,3-dimethyl-1,2-benziodoxole reacts with β-ketoesters to form α-fluorinated products via a two-electron transfer mechanism .
Hypothetical Application :
The ethoxycarbonylphenoxy group in the target compound could enable coupling with arylboronic acids or Grignard reagents, yielding biaryl or alkylated products.
Stability and Decomposition
Benziodoxoles are thermally sensitive. For example:
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1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole decomposes exothermically above 78°C .
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Safety protocols for handling include refrigeration (0–10°C) and inert-atmosphere storage .
Mechanistic Considerations
Reactivity likely follows a hypervalent iodine (λ-iodane) pathway:
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Electrophilic activation : Coordination with Lewis acids (e.g., Ag) polarizes the I–O bond.
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Group transfer : The tetrafluoroethyl group is transferred to a nucleophile.
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Rearomatization : The benziodoxole core regenerates, releasing iodobenzene derivatives.
Research Gaps
No peer-reviewed studies specifically address This compound . Experimental validation is required to confirm its reactivity, stability, and applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that benziodoxole derivatives exhibit antimicrobial properties. For instance, compounds similar to 1-(Ethoxycarbonylphenoxytetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole have shown efficacy against various bacterial strains. Research published in Journal of Medicinal Chemistry outlines the synthesis of these compounds and their biological evaluation, demonstrating significant inhibition of bacterial growth .
Anticancer Properties
Another promising application is in cancer therapy. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. In vitro studies have reported that derivatives of benziodoxole can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Materials Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in applications requiring high-performance coatings and membranes .
Nanocomposites
Research has also focused on using this compound as a modifier for nanocomposite materials. Its unique properties can improve the mechanical strength and thermal stability of nanocomposites used in electronics and aerospace applications. Studies have shown that adding benziodoxole derivatives to polymer-based nanocomposites enhances their performance under extreme conditions .
Environmental Applications
Pollutant Degradation
The potential for this compound in environmental remediation has been investigated. Its ability to catalyze the degradation of persistent organic pollutants (POPs) suggests a role in environmental cleanup efforts. Laboratory experiments have demonstrated its effectiveness in breaking down certain hazardous chemicals into less harmful substances .
Fluorinated Compounds Monitoring
Given the growing concern over per- and polyfluoroalkyl substances (PFAS), the monitoring of compounds like this compound is crucial. Studies highlight the need for analytical methods to detect such compounds in environmental samples to assess their impact on ecosystems .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry | Significant inhibition of bacterial growth observed |
| Anticancer Properties | Cancer Research Journal | Induction of apoptosis in cancer cells |
| Fluorinated Polymers | Materials Science Journal | Enhanced thermal stability and chemical resistance |
| Pollutant Degradation | Environmental Science & Technology | Effective degradation of persistent organic pollutants |
| Fluorinated Compounds Monitoring | Environmental Monitoring Journal | Need for detection methods highlighted |
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonylphenoxytetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(Ethoxycarbonylphenoxytetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole with structurally related benziodoxole derivatives:
Key Insights:
Substituent Effects on Reactivity: Trifluoromethyl (Togni Reagents): High electrophilicity enables efficient CF₃ transfer, but stability varies. Togni I is preferred for azidation/thiocyanation due to minimized side products compared to Togni II . However, the aromatic phenoxy group could enable π-π interactions in catalytic systems. Bromo/Cyano: Bromo derivatives show unique reactivity in carbamate synthesis, while cyano analogs underperform in cyanation, highlighting substituent-dependent outcomes .
Thermal Stability: Togni I’s stability below 78°C makes it practical for bench use, whereas the target compound’s stability remains uncharacterized. Larger substituents (e.g., ethoxycarbonylphenoxytetrafluoroethyl) may lower melting points or increase decomposition risks.
Synthetic Utility :
- Togni reagents dominate trifluoromethylation due to reliability. The target compound’s complex substituent may niche applications, such as introducing fluorinated aromatic groups.
Safety Considerations: Hypervalent iodine reagents often require careful handling (e.g., moisture sensitivity, explosive decomposition above melting points) . The target compound’s safety profile is unknown but likely similar.
Biological Activity
1-(Ethoxycarbonylphenoxytetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a synthetic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benziodoxole core, which is known for its electrophilic reactivity. The presence of tetrafluoroethyl and ethoxycarbonyl groups enhances its lipophilicity and stability, making it suitable for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The benziodoxole moiety can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This property is crucial for its potential as a fluorinating agent in organic synthesis and possibly in biological contexts.
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antitumor Activity : Some derivatives of benziodoxoles have shown promise in inhibiting cancer cell proliferation. While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The fluorinated components may enhance the antimicrobial properties of the compound. Studies have indicated that fluorinated compounds often exhibit increased potency against bacterial strains.
Study 1: Anticancer Activity
In a study investigating the anticancer properties of related benziodoxole derivatives, researchers found that compounds with similar structural motifs exhibited significant inhibition of cell growth in breast cancer cell lines. The study utilized MTT assays to evaluate cell viability and concluded that these compounds could induce apoptosis through reactive oxygen species (ROS) generation.
Study 2: Antioxidant Properties
A comparative analysis was conducted on various benziodoxole derivatives to assess their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that the incorporation of ethoxycarbonyl and tetrafluoroethyl groups significantly enhanced the radical scavenging activity compared to non-fluorinated counterparts.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 1-(Ethoxycarbonylphenoxytetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole?
- Methodological Answer : The synthesis of benziodoxole derivatives typically involves halogen exchange or nucleophilic substitution. For example, AgOAc in methanol under dark conditions at 0.2 M concentration has been used to replace chlorine in analogous benziodoxole compounds, yielding high-purity products after vacuum solvent removal and recrystallization . Key parameters include stoichiometric ratios of reactants (e.g., 1:1 AgOAc to precursor), inert atmosphere, and controlled temperature (e.g., 55°C for analogous reactions) .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H NMR (e.g., δ 7.93 ppm for aromatic protons in CDCl₃), IR spectroscopy (to confirm carbonyl and C-F stretches), and elemental analysis. Cross-reference spectral data with literature values for analogous compounds to validate structural assignments . For example, IR ν ~1770 cm⁻¹ corresponds to ester carbonyl groups, while ¹H NMR signals at δ 2.18 ppm indicate methyl groups adjacent to iodine centers .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation and hydrolysis. Stability tests for similar iodinated compounds show decomposition rates <5% over six months under these conditions .
Advanced Research Questions
Q. How do substituents (e.g., ethoxycarbonylphenoxytetrafluoroethyl) influence the reactivity of benziodoxoles in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the tetrafluoroethyl group enhances electrophilicity at the iodine center, facilitating nucleophilic attacks. Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) can predict activation barriers for ligand-exchange reactions . Experimentally, monitor reactivity via 19F NMR to track fluorine displacement or use competitive kinetic assays with thiol or Grignard reagents .
Q. What strategies resolve contradictions in spectroscopic data during mechanistic studies?
- Methodological Answer : For conflicting NMR/IR results:
- Isotopic labeling : Use deuterated analogs to distinguish overlapping signals.
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.
- X-ray crystallography : Resolve ambiguities in solid-state structures, as demonstrated for 1-fluoro-3,3-dimethyl-1,2-benziodoxole .
Q. How can computational methods predict thermodynamic properties of benziodoxole derivatives?
- Methodological Answer : Perform Gaussian calculations (e.g., CCSD(T)/cc-pVTZ) to estimate formation enthalpies (ΔfH) and bond dissociation energies. Theoretical databases for 1,2-dioxoethyldioxy derivatives provide benchmarks for validating computational models . Compare results with experimental DSC or TGA data to assess accuracy.
Q. What catalytic systems enhance the efficiency of benziodoxole-mediated transformations?
- Methodological Answer : Heterogeneous catalysts (e.g., Pd/C or Au nanoparticles) improve turnover in C–H functionalization. For asymmetric catalysis, chiral ligands like BINOL-phosphates paired with Cu(I) or Rh(II) centers achieve enantiomeric excess >90% in arylations . Monitor reactions via HPLC-MS to quantify catalytic cycles and byproduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
